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In the landscape of targeted therapies for acute leukemia, a new class of drugs known as

Menin inhibitors is demonstrating significant promise. These agents are particularly effective in

leukemias harboring specific genetic alterations, namely rearrangements of the KMT2A gene

(formerly MLL) and mutations in the NPM1 gene. This guide provides a comparative overview

of the efficacy of four leading Menin inhibitors in clinical development: Revumenib (SNDX-

5613), Ziftomenib (KO-539), Bleximenib (JNJ-75276617), and Enzomenib (DSP-5336).

It is important to clarify a common point of confusion: MEN-10376 is not a Menin inhibitor. It is a

tachykinin NK-2 receptor antagonist, a class of compounds investigated for conditions such as

irritable bowel syndrome and asthma. This guide will focus exclusively on true Menin inhibitors

and their role in oncology.

The Mechanism of Action of Menin Inhibitors
Menin is a scaffold protein that plays a crucial role in regulating gene expression. In acute

leukemias with KMT2A rearrangements or NPM1 mutations, the Menin protein forms a complex

with the KMT2A protein (or its fusion products). This interaction is essential for the transcription

of key oncogenes, such as HOX and MEIS1, which drive leukemic cell proliferation and block

differentiation.

Menin inhibitors are small molecules designed to disrupt the protein-protein interaction

between Menin and KMT2A. By blocking this interaction, these inhibitors prevent the
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recruitment of the KMT2A complex to chromatin, leading to the downregulation of HOX and

MEIS1 gene expression. This, in turn, induces differentiation and apoptosis in the leukemic

cells.
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Caption: The Menin-KMT2A signaling pathway and the mechanism of Menin inhibitors.
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Preclinical Efficacy of Menin Inhibitors
The preclinical activity of Menin inhibitors has been evaluated in various leukemia cell lines and

patient-derived xenograft (PDX) models. The following table summarizes the available in vitro

efficacy data.

Inhibitor Cell Lines IC50 Values Reference

Revumenib (SNDX-

5613)

KMT2A-rearranged

and NPM1-mutant cell

lines

10-20 nM (cell-based

IC50)
[1]

Ziftomenib (KO-539)

MLL-rearranged and

NPM1-mutant AML

cell lines

<25 nM [2]

Bleximenib (JNJ-

75276617)

KMT2A-rearranged

AML cell lines

(MOLM-14, MOLM-

13, MV4-11)

<0.1 µM [3]

NPM1-mutant AML

cell line (OCI-AML3)
<0.1 µM [3]

Enzomenib (DSP-

5336)

Human acute

leukemia cell lines

with MLL

rearrangements or

NPM1 mutations

Selective growth

inhibition observed
[4][5]

Clinical Efficacy of Menin Inhibitors
Multiple clinical trials are underway to evaluate the safety and efficacy of Menin inhibitors in

patients with relapsed or refractory acute leukemia. The table below provides a comparative

summary of the key clinical data from these trials.
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Inhibitor
Clinical
Trial

Patient
Population

Overall
Response
Rate (ORR)

Complete
Remission
(CR) + CR
with Partial
Hematologi
c Recovery
(CRh)

Reference

Revumenib

(SNDX-5613)

AUGMENT-

101 (Phase

2)

R/R KMT2Ar

Acute

Leukemia

63% 23% [6]

AUGMENT-

101 (Phase

2)

R/R NPM1-

mutant AML
47% 23% [7]

Ziftomenib

(KO-539)

KOMET-001

(Phase 1b/2)

R/R NPM1-

mutant AML
33% 22% [1]

Bleximenib

(JNJ-

75276617)

cAMeLot-1

(Phase 1/2)

R/R Acute

Leukemia

(KMT2Ar or

NPM1m)

36.4% -

55.0% (dose-

dependent)

18.2% -

40.0% (dose-

dependent)

[8]

Enzomenib

(DSP-5336)

Phase 1/2

Study

R/R KMT2Ar

Acute

Leukemia

59.1% 22.7% [9]

Phase 1/2

Study

R/R NPM1-

mutant AML
53.8% 23.1% [9]

Experimental Protocols
Preclinical Evaluation of Menin Inhibitors
A general workflow for the preclinical assessment of Menin inhibitors is outlined below.
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In Vitro Studies
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Caption: A typical experimental workflow for the preclinical evaluation of Menin inhibitors.

In Vitro Cell Proliferation Assays:

Cell Lines: Leukemia cell lines with known KMT2A rearrangements (e.g., MOLM-13, MV4-

11) or NPM1 mutations (e.g., OCI-AML3) are cultured under standard conditions.

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of

the Menin inhibitor for a specified period (e.g., 4-7 days).

Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-

response curves.

In Vivo Xenograft Studies:

Animal Models: Immunodeficient mice (e.g., NSG mice) are engrafted with human leukemia

cell lines or patient-derived leukemia cells (PDX models).

Treatment: Once leukemia is established, mice are treated with the Menin inhibitor (e.g., via

oral gavage) or a vehicle control.
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Efficacy Endpoints: Treatment efficacy is assessed by monitoring leukemia burden (e.g.,

through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) and

overall survival.

Clinical Trial Protocols
The clinical evaluation of Menin inhibitors typically follows a phased approach. Below is a

generalized protocol based on the ongoing clinical trials.

Study Design: Phase 1/2, open-label, dose-escalation, and dose-expansion studies.

Patient Population: Adult and pediatric patients with relapsed or refractory acute leukemia

(AML or ALL) with confirmed KMT2A rearrangements or NPM1 mutations who have received

prior standard therapies.

Treatment: Menin inhibitors are administered orally, typically in 28-day cycles. Dosing may

be adjusted based on tolerability and in combination with other agents like azacitidine and

venetoclax in some trial arms.

Primary Endpoints:

Phase 1: To determine the maximum tolerated dose (MTD) and recommended Phase 2

dose (RP2D), and to assess safety and tolerability.

Phase 2: To evaluate efficacy, primarily the rate of complete remission (CR) and CR with

partial hematologic recovery (CRh).

Secondary Endpoints: Overall response rate (ORR), duration of response, overall survival,

and rates of minimal residual disease (MRD) negativity.

Conclusion
Menin inhibitors represent a significant advancement in the targeted treatment of acute

leukemias with KMT2A rearrangements and NPM1 mutations. The clinical data to date for

Revumenib, Ziftomenib, Bleximenib, and Enzomenib are highly encouraging, demonstrating

meaningful clinical activity in heavily pretreated patient populations. While there are variations
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in the reported response rates, all four agents have shown the potential to induce deep and

durable remissions.

Ongoing and future studies will further delineate the optimal use of these agents, both as

monotherapy and in combination with other anti-leukemic drugs. The continued development of

Menin inhibitors offers new hope for patients with these historically difficult-to-treat leukemias.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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